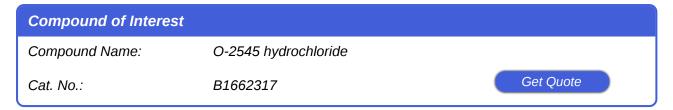


O-2545 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

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For Researchers, Scientists, and Drug Development Professionals

Abstract

O-2545 hydrochloride is a synthetic, water-soluble cannabinoid derivative that acts as a potent dual agonist for the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its high affinity and efficacy at both receptors, coupled with its advantageous water-soluble nature, make it a valuable research tool for investigating the endocannabinoid system.[1] This document provides an in-depth technical overview of the downstream signaling pathways activated by **O-2545 hydrochloride**, presenting key quantitative data, detailed experimental protocols for functional characterization, and visual diagrams of the molecular cascades involved.

Core Molecular Profile and Binding Affinity

O-2545 is a classical cannabinoid analog characterized by the incorporation of an imidazole moiety in the alkyl side chain, which confers water solubility to its hydrochloride salt.[1] It demonstrates high-affinity binding to both CB1 and CB2 receptors, with a notable preference for the CB2 receptor.

Table 1: Receptor Binding Affinity (Ki) of O-2545



Receptor	Ki (nM)	Source
Cannabinoid Receptor 1 (CB1)	1.5	
Cannabinoid Receptor 2 (CB2)	0.32	
Note: Ki represents the		
inhibition constant, indicating		
the concentration of the ligand		
that will bind to 50% of the		
receptors in the absence of the		
endogenous ligand. A lower Ki		
value signifies higher binding		
affinity.		

Primary Transduction and G-Protein Activation

As a cannabinoid receptor agonist, the primary downstream signaling event initiated by O-2545 is the activation of heterotrimeric G-proteins. Both CB1 and CB2 receptors are canonically coupled to inhibitory G-proteins of the Gi/o family. The functional potency (EC50) and efficacy (Emax) of O-2545 in activating these G-proteins have been quantified using [³⁵S]GTPγS binding assays, which measure the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor activation.

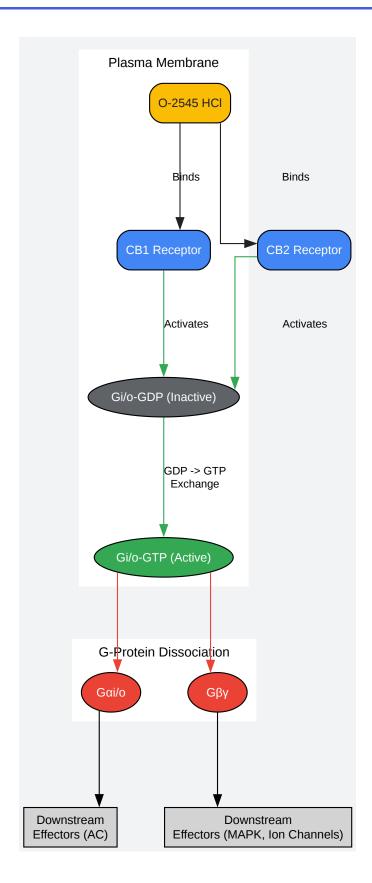
Table 2: Functional Activity ([35S]GTPyS Binding) of O-2545



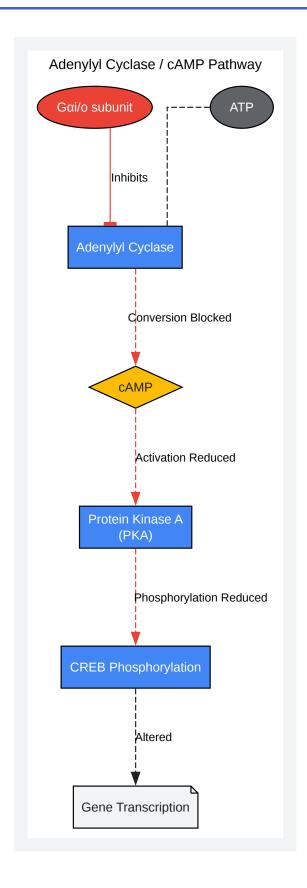
Receptor Target	EC50 (nM)	Emax (% Stimulation vs. CP- 55,940)	Source
Cannabinoid Receptor 1 (CB1)	5.1	100%	Martin et al., 2006
Cannabinoid Receptor 2 (CB2)	1.1	100%	Martin et al., 2006
Note: EC50 is the concentration of an agonist that provides 50% of the maximal response. Emax is the maximum response achievable by the agonist, here expressed as a percentage of the response induced by the standard full agonist CP-55,940.			

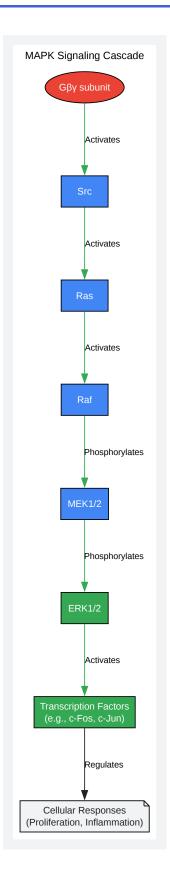
The data indicates that O-2545 is a full and highly potent agonist at both CB1 and CB2 receptors, capable of inducing maximal G-protein activation.



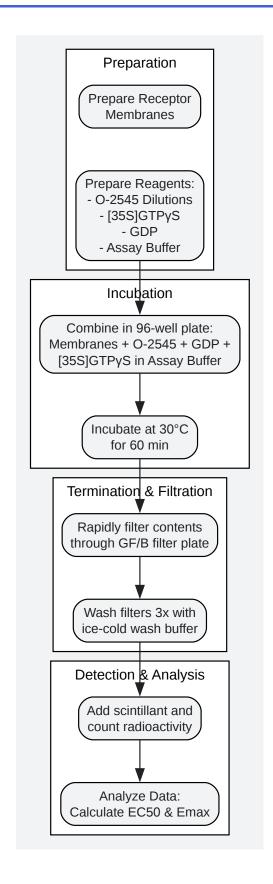












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